Multi-Route ED50 Values in Fas-Induced Liver Injury Model: IDN-1965 vs. Z-VAD-FMK
In the anti-Fas antibody (α-Fas)-induced acute liver injury model in mice, IDN-1965 achieved ED50 values of 0.14 mg/kg (i.p.), 0.04 mg/kg (i.v.), and 1.2 mg/kg (p.o.) based on serum alanine aminotransferase (ALT) activity [1]. By contrast, Z-VAD-FMK, the most commonly used pan-caspase inhibitor in preclinical research, requires intravenous dosing at 3 mg/kg to prevent endotoxin-induced myocardial dysfunction in rats and is not orally bioavailable due to rapid metabolism and toxic fluoroacetate release [2]. The ~21-fold lower intravenous ED50 of IDN-1965 (0.04 mg/kg) compared to the typical effective i.v. dose of Z-VAD-FMK (≥3 mg/kg) [2] highlights a substantial potency advantage in vivo.
| Evidence Dimension | In vivo ED50 for hepatoprotection (serum ALT reduction) across administration routes |
|---|---|
| Target Compound Data | IDN-1965 ED50: i.p. 0.14 mg/kg, i.v. 0.04 mg/kg, p.o. 1.2 mg/kg |
| Comparator Or Baseline | Z-VAD-FMK: effective i.v. dose ~3 mg/kg in rat endotoxemia model; no oral activity |
| Quantified Difference | IDN-1965 i.v. ED50 ~75-fold lower than Z-VAD-FMK typical i.v. effective dose; IDN-1965 is orally active (ED50 1.2 mg/kg), Z-VAD-FMK is not |
| Conditions | Mouse α-Fas (Jo-2 antibody, 200 μg/kg i.v.) model; ALT measured at 6 h post-challenge [1]; Rat endotoxin model for Z-VAD-FMK [2] |
Why This Matters
Researchers requiring caspase inhibition via oral or low-dose intravenous routes cannot substitute Z-VAD-FMK for IDN-1965 and expect equivalent in vivo target engagement.
- [1] Hoglen NC, Hirakawa BP, Fisher CD, et al. Characterization of the caspase inhibitor IDN-1965 in a model of apoptosis-associated liver injury. J Pharmacol Exp Ther. 2001;297(2):811-818. PMID: 11303074. View Source
- [2] Nevière R, Fauvel H, Chopin C, et al. Caspase inhibition prevents cardiac dysfunction and cardiomyocyte apoptosis induced by endotoxin in rats. Am J Respir Crit Care Med. 2001;163(1):218-225. PMID: 11208649. View Source
